2H-Chromene-3-carboxamidine
Description
Contextual Significance of the 2H-Chromene Core in Contemporary Chemical and Pharmaceutical Research
The 2H-chromene scaffold is a prominent heterocyclic structure found in a multitude of natural products and synthetic molecules. scirp.orgbenthamscience.com This structural motif is a key area of interest in medicinal and pharmaceutical chemistry due to its association with a wide array of biological activities. Researchers have extensively investigated chromene derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. smolecule.com The versatility of the chromene ring system allows for diverse chemical modifications, enabling scientists to develop extensive libraries of compounds for screening and structure-activity relationship (SAR) studies. scirp.orgbenthamscience.com
Delineation of 2H-Chromene-3-carboxamidine Derivatives within Current Research Paradigms
A thorough review of available research indicates that This compound and its derivatives are not a discernible focus within current research paradigms. Scientific literature details the synthesis and evaluation of various other derivatives at the 3-position of the 2H-chromene ring, most notably 2H-chromene-3-carboxamides . researchgate.netnih.gov These carboxamide derivatives have been explored for activities such as monoamine oxidase (MAO) inhibition and as potential agents against multidrug-resistant bacteria. researchgate.netevitachem.comnih.gov Another related class of compounds, 2-imino-2H-chromene-3-carboxamides , has also been synthesized and investigated for potential anticancer and antioxidant properties. evitachem.comnih.gov However, specific studies on the carboxamidine analogue are absent from the reviewed sources.
Elucidation of Research Scope and Foundational Objectives Pertaining to this compound
Due to the absence of published studies specifically targeting This compound , it is not possible to elucidate a research scope or set of foundational objectives for this compound. The scientific community has not, according to the available data, established a line of inquiry into its synthesis, chemical characterization, or potential biological activities. Therefore, no detailed research findings or data tables can be provided.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2H-chromene-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;/h1-5H,6H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFUOSILZMBQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for the Construction of 2h Chromene 3 Carboxamidine Derivatives
Conventional and Foundational Synthetic Routes to the 2H-Chromene-3-carboxamidine Nucleus
The foundational methods for assembling the this compound core often rely on classical organic reactions that have been refined over time. These routes are valued for their reliability and accessibility.
Condensation Reactions as Primary Synthetic Modalities
Condensation reactions are a cornerstone in the synthesis of chromene derivatives. A common and straightforward approach involves the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as cyanoacetamide. This reaction, typically catalyzed by a base like triethylamine (B128534) or aqueous sodium carbonate, proceeds through an initial condensation followed by an intramolecular cyclization to form the 2-imino-2H-chromene-3-carboxamide. researchgate.netresearchgate.net Subsequent treatment of this intermediate with an acid, such as aqueous HCl, leads to the corresponding 2-oxo-2H-chromene derivative. researchgate.net
Another example is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303), which can lead to the formation of salicylaldehyde azine, rather than the expected hydrazide, particularly under reflux conditions in ethanol. nih.gov However, careful control of reaction conditions can allow for the synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides through the condensation of the appropriate hydrazone with salicylaldehyde in the presence of a catalytic amount of piperidine. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| Salicylaldehyde, Cyanoacetamide | Triethylamine, Ethanol | 2-imino-2H-chromene-3-carboxamide | researchgate.net |
| Salicylaldehyde derivatives, N-substituted cyanoacetamides | Aqueous sodium carbonate | 2-imino-2H-chromene-3-carboxamides | researchgate.net |
| Hydrazone, Salicylaldehyde | Piperidine, Ethanol (reflux) | N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazide | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like 2H-chromene derivatives. rug.nl These reactions are highly valued for their ability to generate molecular diversity from simple starting materials in a one-pot fashion.
A prominent example is the one-pot, three-component synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles. This reaction involves the condensation of an α- or β-naphthol with an aromatic aldehyde and malononitrile (B47326) in the presence of a basic catalyst. researchgate.net Similarly, coumarin-3-carboxamides can be prepared through a three-component reaction of salicylaldehyde, aliphatic primary/secondary amines, and diethylmalonate, utilizing a piperidine-iodine dual catalyst system in ethanol. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Class |
| α- or β-Naphthol | Aromatic aldehyde | Malononitrile | Basic catalyst / EtOH-H2O | 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles |
| Salicylaldehyde | Aliphatic amine | Diethylmalonate | Piperidine-Iodine / Ethanol | Coumarin-3-carboxamides |
Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, in which a sequence of intramolecular or intermolecular transformations occurs in a single reaction vessel, provide an elegant and powerful strategy for the synthesis of complex cyclic systems. rsc.org These processes often lead to a significant increase in molecular complexity in a single step.
An organocatalytic [4+2] cascade annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes has been developed for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com This protocol proceeds through a tandem Knoevenagel condensation followed by an oxa-Michael addition. mdpi.com Another example is a one-pot, three-step cascade that functions as a formal [3+3] cycloaddition to form 2H-chromenes. This sequence involves a palladium(0)-catalyzed Stille coupling, an enolization step, and a thermal oxa-6π electrocyclization. nih.gov The synthesis of 2H-thiochromene-3-carboxylate derivatives can be achieved through a cascade thiol-Michael–aldol–dehydration reaction promoted by tetramethylguanidine (TMG). organic-chemistry.org
Contemporary and Advanced Synthetic Protocols
Modern synthetic chemistry has introduced sophisticated and efficient methods for the construction of the this compound scaffold, focusing on catalysis and sustainable practices.
Transition-Metal-Catalyzed Transformations (e.g., Rhodium(III)-Catalyzed C-H Activation and Annulation)
Transition-metal catalysis, particularly involving rhodium, has emerged as a powerful tool for the synthesis of heterocyclic compounds through C-H activation. escholarship.orgnih.gov Rhodium(III)-catalyzed C-H activation offers mild reaction conditions, high efficiency, and good functional group tolerance. mdpi.com
A notable application is the redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones via a rhodium(III)-catalyzed C-H activation/[3+3] annulation cascade. nih.gov This method represents a novel use of an α-methylene-β-lactone as a three-carbon source through selective alkyl C-O bond cleavage. nih.gov Mechanistic studies suggest a plausible Rh(III)-Rh(V)-Rh(III) catalytic cycle. nih.gov Another approach utilizes cyclopropenes as three-carbon synthons in a Rh(III)-catalyzed C-H bond activation strategy to synthesize 2H-chromenes under mild, redox-neutral conditions at room temperature. mdpi.com
| Reactants | Catalyst System | Key Transformation | Product |
| N-phenoxyacetamides, Methyleneoxetanones | Rhodium(III) | C-H Activation / [3+3] Annulation | 2H-Chromene-3-carboxylic acids |
| N-phenoxyacetamides, Cyclopropenes | Rhodium(III) | C-H Activation | 2H-Chromenes |
Environmentally Conscious and Sustainable Synthetic Approaches (e.g., Sonochemical and Aqueous Medium Methodologies)
In line with the principles of green chemistry, synthetic methodologies that utilize environmentally benign conditions are increasingly being developed. Sonochemistry, the application of ultrasound to chemical reactions, has been employed for the eco-friendly and highly efficient multigram synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide. researchgate.net
The use of aqueous media as a solvent is another key aspect of sustainable synthesis. The synthesis of various chromene derivatives has been successfully achieved in aqueous media, often with the aid of catalysts like thiourea (B124793) dioxide. uobaghdad.edu.iq Microwave-assisted synthesis has also been explored as an energy-efficient alternative to conventional heating for the preparation of novel 2H-chromene derivatives. mdpi.comnih.gov These methods often lead to shorter reaction times and improved yields. nih.gov
| Synthetic Approach | Key Features | Example Product |
| Sonochemistry | Eco-friendly, efficient multigram synthesis | N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide |
| Aqueous Medium | Use of water as a green solvent | 3,4-dihydropyrano[c]chromene derivatives |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde |
Biocatalytic Syntheses
Biocatalysis has emerged as a powerful tool in organic synthesis, aligning with the principles of green chemistry by offering high selectivity under mild reaction conditions. While direct biocatalytic routes to 2H-chromene-3-carboxamidines are not extensively documented, enzymatic methods for the synthesis of the closely related coumarin-3-carboxamide derivatives provide significant insights. Coumarins, or 2-oxo-2H-chromenes, serve as important precursors, and their enzymatic amidation highlights the potential of biocatalysis in this area.
A notable example is the two-step enzymatic synthesis of coumarin-3-carboxamide derivatives. mdpi.com In this process, salicylaldehyde derivatives are first reacted with dimethyl malonate to form coumarin-3-carboxylate methyl esters. The crucial subsequent step involves the direct amidation of these esters with various amines, catalyzed by lipase (B570770) TL IM from Thermomyces lanuginosus in a continuous flow microreactor. mdpi.com This enzymatic approach avoids harsh chemical reagents often required for amidation. researchgate.net The efficiency of the biocatalytic reaction is influenced by several parameters, including the choice of enzyme, solvent, and substrate ratios. For instance, in the synthesis of isobutyl-coumarin-3-carboxamide, Lipozyme TL IM was shown to be an effective biocatalyst, with tert-amyl alcohol being a suitable solvent. mdpi.com The reaction yield was optimized by adjusting the molar ratio of the coumarin (B35378) ester to the amine, with a 1:2 ratio proving most effective. mdpi.com
Table 1: Biocatalytic Synthesis of Coumarin-3-Carboxamide Derivatives
| Catalyst | Substrates | Product | Key Parameters | Ref |
|---|---|---|---|---|
| Lipase TL IM from Thermomyces lanuginosus | Coumarin-3-carboxylate methyl ester, Isobutylamine | Isobutyl-coumarin-3-carboxamide | Solvent: tert-amyl alcohol; Substrate Ratio (ester:amine): 1:2; Continuous flow reactor | mdpi.com |
| Lipase TL IM from Thermomyces lanuginosus | Coumarin-3-carboxylate methyl ester, Benzylamine | Benzyl-coumarin-3-carboxamide | Continuous flow reactor | mdpi.com |
Strategic Selection of Starting Materials and Precursors for this compound Synthesis
The construction of the this compound core typically relies on multicomponent reactions, which offer efficiency by forming several bonds in a single operation. The strategic choice of starting materials is crucial as they directly assemble into the final scaffold. The most common precursors are substituted salicylaldehydes, active methylene compounds, and various amines or their equivalents. rsc.orgsemanticscholar.org
Salicylaldehydes : These compounds provide the benzene (B151609) ring and the pyran oxygen atom of the chromene system. The substituents on the aromatic ring of the salicylaldehyde are directly incorporated into the final product, allowing for the synthesis of derivatives with specific substitution patterns on the benzo portion of the scaffold. rsc.orgnih.gov
Active Methylene Compounds : These reagents are essential for forming the C2, C3, and C4 atoms of the pyran ring, along with the C3-substituent. For the synthesis of 2H-chromene-3-carboxamidines and related carboxamides, N-substituted-2-cyanoacetamides are particularly important. researchgate.net The reaction between a salicylaldehyde and a cyanoacetamide derivative can lead to a 2-imino-2H-chromene-3-carboxamide, a close structural isomer of the target compound. researchgate.net Alternatively, reagents like ethyl cyanoacetate (B8463686) or diethyl malonate are used to generate coumarin-3-carboxylate esters, which can be further converted to the desired carboxamides. semanticscholar.orguobaghdad.edu.iq
Amines and Amine Surrogates : In multi-step syntheses that proceed through a carboxylate intermediate, a wide variety of primary and secondary amines can be used to introduce diversity at the carboxamide nitrogen. mdpi.com In one-pot syntheses of 4H-chromene derivatives, components like indoles can be incorporated, demonstrating the versatility of these reactions. rsc.org
Table 2: Key Precursors in this compound Synthesis
| Precursor Type | Specific Example | Role in Final Scaffold | Ref |
|---|---|---|---|
| Salicylaldehyde Derivative | 2-Hydroxybenzaldehyde | Forms the benzene ring and pyran oxygen | semanticscholar.org |
| Salicylaldehyde Derivative | 5-Bromosalicylaldehyde | Forms a 6-bromo-substituted chromene ring | rsc.org |
| Active Methylene Compound | N-Alkyl-2-cyanoacetamide | Forms C2, C3, C4 and the C3-carboxamide group | researchgate.net |
| Active Methylene Compound | Diethyl malonate | Forms C2, C3, C4 and a C3-carboxylate precursor | semanticscholar.org |
| Active Methylene Compound | Substituted Acetoacetanilides | Forms the C2-methyl and C3-carboxamide moieties in 4H-chromenes | rsc.org |
Elucidation of Catalytic Systems and Optimization of Reaction Parameters
The efficiency and outcome of this compound synthesis are highly dependent on the catalytic system and reaction conditions. A variety of catalysts, including organocatalysts, biocatalysts, and metal-based systems, have been employed. uobaghdad.edu.iq Optimization of parameters such as catalyst loading, solvent, and temperature is critical to achieving high yields and purity. mdpi.comsemanticscholar.orgnih.gov
One-pot, three-component syntheses of coumarin-3-carboxamides have been effectively achieved using a piperidine-iodine dual catalytic system in ethanol. semanticscholar.org Studies on this system showed that protic solvents generally gave superior results compared to aprotic ones. semanticscholar.org Another efficient organocatalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been used at a 30 mol% loading in methanol (B129727) at room temperature to synthesize 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives. rsc.org
For green synthesis approaches, pyridine-2-carboxylic acid (P2CA) has been utilized as a recyclable and efficient catalyst for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture. nih.gov The optimal condition was found to be 15 mol% of P2CA. nih.gov In the realm of biocatalysis, optimization involves screening different enzymes and reaction media. For the amidation of coumarin-3-carboxylate methyl ester, Lipozyme TL IM was found to be superior to Novozym® 435 in various organic solvents like tert-amyl alcohol and toluene. mdpi.com
Table 3: Catalytic Systems for the Synthesis of Chromene-3-carboxamide Scaffolds
| Catalyst System | Reaction Type | Starting Materials | Optimal Conditions | Ref |
|---|---|---|---|---|
| Piperidine-Iodine | Three-component | Salicylaldehyde, Amine, Diethyl malonate | Ethanol, Room Temperature | semanticscholar.org |
| DABCO (30 mol%) | Three-component | Salicylaldehyde, Acetoacetanilide, Indole (B1671886) | Methanol, Room Temperature | rsc.org |
| Pyridine-2-carboxylic acid (15 mol%) | Three-component | Aldehyde, Malononitrile, Dimedone | Water:EtOH (1:1), Reflux | nih.gov |
| Lipase TL IM | Enzymatic Amidation | Coumarin-3-carboxylate methyl ester, Amine | tert-amyl alcohol, Continuous flow | mdpi.com |
Functionalization and Derivatization Strategies for the this compound Scaffold
The therapeutic potential of the this compound scaffold can be fine-tuned through various functionalization and derivatization strategies. These modifications can be directed at the chromene ring system, the carboxamidine nitrogen atoms, or through the attachment of other molecular fragments.
Regioselective substitution on the aromatic part of the chromene ring is most commonly achieved by selecting appropriately substituted starting materials. mdpi.com The use of substituted salicylaldehydes in multicomponent reactions is a direct and efficient method to introduce functional groups such as halogens, alkyls, or alkoxy groups at specific positions of the benzene ring. For example, the synthesis of 6-chloro-substituted coumarin-3-carboxamides was accomplished by starting with 5-chlorosalicylaldehyde. mdpi.com Similarly, using 5-bromo-salicylaldehyde leads to the corresponding 6-bromo-4H-chromene derivatives. rsc.org This substrate-controlled approach provides reliable access to a wide array of regioselectively functionalized chromene cores.
The substituents on the nitrogen atom of the carboxamide or carboxamidine group play a crucial role in modulating the biological activity of the molecule. A primary strategy for achieving this diversification is through the reaction of a chromene-3-carboxylic acid derivative (such as an ester or acid chloride) with a diverse panel of primary or secondary amines. mdpi.comrjptonline.org This approach has been used to synthesize libraries of coumarin-3-carboxamides with various N-substituents, including N-isobutyl, N-benzyl, and N-(4-chlorobenzyl) groups. mdpi.com
An alternative strategy involves incorporating the N-substituent from the outset of the synthesis. This can be done by using N-substituted-2-cyanoacetamide derivatives as the active methylene component. researchgate.net For instance, reacting N-alkyl-2-cyanoacetamide with salicylaldehyde directly yields N-alkyl-2-imino-2H-chromene-3-carboxamide derivatives, where the alkyl group is predetermined. researchgate.net
Table 4: Examples of N-Substituent Diversification on the Chromene-3-carboxamide Core
| Precursor | Amine/Amide Reagent | Resulting N-Substituent | Ref |
|---|---|---|---|
| Coumarin-3-carboxylate methyl ester | Isobutylamine | Isobutyl | mdpi.com |
| Coumarin-3-carboxylate methyl ester | Benzylamine | Benzyl (B1604629) | mdpi.com |
| Coumarin-3-carboxylate methyl ester | 4-Chlorobenzylamine | 4-Chlorobenzyl | mdpi.com |
Enhancing the structural complexity and biological activity of the this compound scaffold can be achieved by incorporating other heterocyclic systems. This can be done by either attaching a heterocycle as a substituent or by fusing a new heterocyclic ring to the chromene framework.
A prominent example of the former is the synthesis of 4-(1H-indol-3-yl)-4H-chromene-3-carboxamides through a one-pot, three-component reaction involving salicylaldehydes, acetoacetanilides, and indoles. rsc.org In this case, the indole moiety is introduced at the C4 position of the chromene ring.
The chromene core can also serve as a building block for constructing more complex fused systems. For example, N-cyclohexyl-2-imino-2H-chromene-3-carboxamide has been used as a precursor to synthesize chromeno[3,4-c]pyridine derivatives by reacting it with malononitrile. researchgate.net Furthermore, 2-amino-4H-chromene derivatives have been used as starting materials to construct fused chromeno[2,3-d] mdpi.comnih.govoxazines and chromeno[2,3-d]pyrimidines. These strategies demonstrate the utility of the chromene scaffold in generating novel and diverse heterocyclic compounds.
In-depth Mechanistic Investigations of this compound Synthesis
The formation of this compound derivatives typically proceeds through the initial construction of a 2-imino-2H-chromene-3-carbonitrile or a related 2-imino-2H-chromene-3-carboxamide intermediate, followed by the transformation of the C3 substituent into the desired carboxamidine functionality. The mechanistic intricacies of these steps are detailed below.
Formation of the 2-Imino-2H-chromene Core
The initial and pivotal step in the synthesis is the base-catalyzed condensation reaction between a salicylaldehyde derivative and an active methylene compound, such as malononitrile or a cyanoacetamide. This reaction is proposed to proceed through a Knoevenagel condensation followed by an intramolecular cyclization.
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, triethylamine) to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield a styryl derivative.
The key cyclization step involves the nucleophilic attack of the phenoxide ion, formed by the deprotonation of the hydroxyl group of the salicylaldehyde moiety, onto the β-carbon of the α,β-unsaturated system. This intramolecular conjugate addition leads to the formation of a cyclic intermediate, which upon tautomerization, yields the 2-imino-2H-chromene-3-carbonitrile or 2-imino-2H-chromene-3-carboxamide.
Some studies have also proposed the possibility of a retro-Michael reaction of an intermediate adduct, which could lead to the formation of dimeric or more complex chromene derivatives under certain reaction conditions. The reaction pathway can often be monitored and intermediates characterized using techniques such as 1H NMR spectroscopy. nih.gov
Conversion of the C3-Substituent to a Carboxamidine
The conversion of the 3-cyano group of the 2-imino-2H-chromene-3-carbonitrile intermediate into a carboxamidine is a critical final step. While direct mechanistic studies on this specific transformation within the 2H-chromene system are not extensively documented, a plausible and widely accepted pathway is through the Pinner reaction.
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. This intermediate is then reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine.
The proposed mechanism for the formation of this compound via the Pinner reaction is as follows:
Protonation of the Nitrile: In the presence of an acid catalyst (e.g., HCl), the nitrogen atom of the cyano group at the C3 position of the 2-imino-2H-chromene is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon.
Nucleophilic Attack by Alcohol: An alcohol molecule (e.g., ethanol) then acts as a nucleophile and attacks the activated nitrile carbon, leading to the formation of a protonated imino ester intermediate.
Formation of the Pinner Salt: Deprotonation of the oxonium ion results in the formation of the imino ester hydrochloride, or Pinner salt. This intermediate can often be isolated.
Ammonolysis to the Amidine: The Pinner salt is then treated with ammonia or an amine. The nitrogen of the ammonia/amine attacks the electrophilic carbon of the imino ester, leading to a tetrahedral intermediate. Subsequent elimination of the alcohol molecule and deprotonation yields the final this compound derivative.
It is important to note that the reaction conditions, such as the choice of acid, alcohol, and temperature, can significantly influence the outcome of the Pinner reaction and the yield of the desired carboxamidine.
The table below summarizes the key intermediates and proposed mechanistic steps in the synthesis of this compound derivatives.
| Step | Reactants | Key Intermediate(s) | Proposed Mechanism |
| 1 | Salicylaldehyde, Malononitrile/Cyanoacetamide, Base | Knoevenagel adduct, Cyclic intermediate | Knoevenagel condensation followed by intramolecular cyclization |
| 2 | 2-Imino-2H-chromene-3-carbonitrile, Alcohol, Acid | Protonated nitrile, Imino ester (Pinner salt) | Pinner Reaction |
| 3 | Imino ester (Pinner salt), Ammonia/Amine | Tetrahedral intermediate | Nucleophilic addition-elimination |
The following table provides illustrative spectroscopic data for key intermediates and related structures in the synthesis of 2H-chromene derivatives.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| 2-Imino-8-methoxy-2H-chromene-3-carbonitrile | 3.38 (s, 3H), 4.55 (d, 1H), 5.03 (d, 1H), 7.00 (dd, 1H), 7.11 (dd, 1H), 7.19 (t, 1H), 7.50 (s, 2H) | 56.4, 112.7, 112.9, 115.8, 116.3, 119.1, 120.5, 122.0, 138.6, 148.1, 163.1 | 2255, 2192, 1668, 1649 |
| 2-Imino-2H-chromene-3-carboxamide | 6.87 (br s, 2H, NH2); 7.40-7.90 (m, 9H, ArH); 8.57 (s, 1H, H-4); 10.09 (br s, 1H, CONH) | - | 3418, 3181 (NH), 1704 (C=O, lactone), 1682 (C=O, amide), 1658 (C=N) |
| N-Aryl-2-oxo-2H-chromene-3-carboxamide | 7.15 (dd 1H), 7.39 (m, 2H), 7.56 (dd, 1H), 7.73 (dd, 1H), 7.94 (d, 1H), 8.05 (d, 1H), 8.65 (d, 1H), 8.85 (s, 1H, H-4); 13.52 (br s, 1H, NH) | - | 3266 (NH), 1731 (C=O), 1696 (C=O), 1673 (C=O) |
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2h Chromene 3 Carboxamidine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2H-chromene-3-carboxamidine derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to establish the precise connectivity of atoms within the molecule. ceon.rsresearchgate.netipb.pt
In ¹H NMR spectra of 2-oxo-2H-chromene-3-carboxamide derivatives, the proton on the C4 carbon of the chromene ring typically appears as a distinct singlet at a downfield chemical shift, often around δ 8.90 ppm. semanticscholar.orgnih.gov Aromatic protons of the chromene core resonate in the range of δ 7.21–8.02 ppm, with their specific shifts and coupling patterns providing information about the substitution on the benzene (B151609) ring. semanticscholar.orgmdpi.com Protons of the carboxamide group (NH) can be observed as a triplet or a broad singlet, for example at δ 8.74 ppm, and are often exchangeable with D₂O. nih.govmdpi.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the lactone and amide groups are particularly characteristic, appearing at highly deshielded positions, for instance, around δ 161.42 ppm and δ 160.87 ppm, respectively. mdpi.com The carbon atoms of the aromatic ring typically appear between δ 116.8 and δ 154.5 ppm. nih.gov The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure. ceon.rs
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Oxo-2H-chromene-3-carboxamide Derivatives Data presented is a compilation from various derivatives and may vary based on substitution and solvent.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| H-4 (alkene) | ~ 8.90 (s) | ~ 145.2 | semanticscholar.orgnih.gov |
| Aromatic-H | 7.21 - 8.02 (m) | 116.8 - 154.5 | semanticscholar.orgnih.govmdpi.com |
| Amide-NH | ~ 8.74 (t) | N/A | mdpi.com |
| Lactone C=O | N/A | ~ 161.4 | mdpi.com |
| Amide C=O | N/A | ~ 160.8 | mdpi.com |
| Aromatic C | N/A | 118.9 - 154.4 | nih.gov |
s = singlet, t = triplet, m = multiplet
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. mdpi.com The IR spectrum provides valuable information based on the vibrational frequencies of different bonds within the molecule. lumenlearning.comvscht.cz
A hallmark of these compounds is the presence of carbonyl groups. The C=O stretching vibration of the lactone ring in the 2H-chromene core typically appears as a strong absorption band in the region of 1700–1744 cm⁻¹. nih.govrsc.org The amide C=O stretch is also prominent, generally observed around 1665–1695 cm⁻¹. nih.govmdpi.com
The N-H bond of the carboxamide group gives rise to a characteristic stretching vibration, which is typically seen in the range of 3249–3344 cm⁻¹. ceon.rsnih.gov Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C-H bonds in alkane-like portions of the molecule absorb just below this value (2850-2960 cm⁻¹). ceon.rslibretexts.orgopenstax.org The presence of aromatic C=C in-ring stretching is indicated by bands in the 1400-1600 cm⁻¹ region. lumenlearning.com
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |
| Amide N-H | Stretch | 3212 - 3423 | nih.govmdpi.com |
| Aromatic C-H | Stretch | 3000 - 3100 | ceon.rslumenlearning.com |
| Lactone C=O | Stretch | 1700 - 1744 | nih.govrsc.org |
| Amide C=O | Stretch | 1664 - 1695 | nih.govmdpi.com |
| Aromatic C=C | In-ring Stretch | 1400 - 1608 | lumenlearning.comrsc.org |
| C-O | Stretch | 1210 - 1320 | lumenlearning.comrsc.org |
Role of Mass Spectrometry (MS) in Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound derivatives and to confirm their elemental formula. mdpi.com This method provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is fundamental for verifying the identity of the synthesized compound.
In electron ionization (EI) or electrospray ionization (ESI) mass spectra, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is observed. For example, the mass spectrum of a specific 2H-chromene derivative showed a molecular ion peak at m/z 190, corresponding to the molecular formula C₁₀H₁₀N₂O₂. mdpi.com Similarly, for N'-(benzylidene)-2-oxo-2H-chromene-3-carbohydrazide, the [M+H]⁺ ion was detected at m/z 293.1, confirming its molecular weight of 292.29 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) offers an even greater level of confidence by measuring the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental formula. For instance, the HRMS (ESI) analysis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide yielded an [M+H]⁺ value of 324.1224, which is in close agreement with the calculated value of 324.1231 for the formula C₁₉H₁₈NO₄⁺. mdpi.com
Table 3: Representative Mass Spectrometry Data for 2H-Chromene Derivatives
| Compound Name | Molecular Formula | Ionization Mode | Observed m/z | Expected Mass | Reference |
| (Unnamed Derivative) | C₁₀H₁₀N₂O₂ | MS | 190 (M⁺) | 190.20 | mdpi.com |
| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | C₁₇H₁₂N₂O₃ | MS | 293.1 ([M+H]⁺) | 292.29 | nih.gov |
| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | C₁₉H₁₇NO₄ | HRMS (ESI) | 324.1224 ([M+H]⁺) | 323.34 | mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that provides quantitative information about the elemental composition of a pure compound. It determines the percentage by mass of key elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within the molecule. This data is crucial for verifying that the empirical formula of the synthesized compound matches the proposed molecular structure.
The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition. For example, in the characterization of a 2H-chromene derivative with the formula C₁₀H₁₀N₂O₂, the calculated percentages were C 63.15%, H 5.30%, and N 14.73%. The experimentally found values were C 63.01%, H 5.12%, and N 14.54%, which are in excellent agreement and thus validate the proposed structure. mdpi.com
Table 4: Example of Elemental Analysis Data for a 2H-Chromene Derivative (C₁₀H₁₀N₂O₂)
| Element | Calculated % | Found % | Reference |
| Carbon (C) | 63.15 | 63.01 | mdpi.com |
| Hydrogen (H) | 5.30 | 5.12 | mdpi.com |
| Nitrogen (N) | 14.73 | 14.54 | mdpi.com |
Biological Activities and Pharmacological Profiling of 2h Chromene 3 Carboxamidine Analogues
Anti-inflammatory Potential and Modulation of Inflammatory Pathways
Derivatives of the 2H-chromene nucleus are recognized for their anti-inflammatory properties. researchgate.netsemanticscholar.org Studies on related structures, such as substituted N-(2-oxo-2H-chromen-3-yl)benzamides, have demonstrated significant anti-inflammatory and analgesic activities. researchgate.net For instance, in carrageenan-induced paw edema assays, certain substituted benzamide (B126) derivatives of 3-aminocoumarin (B156225) (a close structural relative) showed notable inhibition of inflammation. researchgate.net Specifically, compounds with certain substitutions exhibited anti-inflammatory activity comparable to the standard drug, diclofenac (B195802) sodium, particularly at 3 and 6 hours post-treatment. researchgate.net This suggests that the chromene core is a viable pharmacophore for developing agents that can modulate inflammatory pathways, although the precise mechanisms for 2H-Chromene-3-carboxamidine itself require more targeted investigation. The broad anti-inflammatory potential of the chromene class of compounds indicates their promise for treating various inflammatory conditions. researchgate.netmdpi.com
Antiproliferative and Cytotoxic Effects on Neoplastic Cell Lines
The chromene scaffold is a key component in compounds with potent cytotoxic effects against various human cancer cell lines. researchgate.netorientjchem.org Analogues of this compound, such as 2-imino-2H-chromene-3(N-aryl)carboxamides, have been synthesized and evaluated for their antiproliferative activity. nih.gov These compounds have shown efficacy against breast (MCF-7), prostate (PC-3), lung (A-549), and colon (Caco-2) cancer cell lines. nih.gov
One notable compound, designated VIa in a study, demonstrated potent cytotoxic activity with an IC50 value of 0.9 μM against the A-549 lung cancer cell line and 8.5 μM against the MCF-7 breast cancer cell line. nih.gov The anticancer results revealed that many of the synthesized 2-imino-2H-chromene-3(N-aryl)carboxamides displayed activity comparable to standard chemotherapeutic agents like 5-fluorouracil (B62378) and docetaxel (B913) on Caco-2 and MCF-7 cell lines, respectively. nih.gov Furthermore, other related chromene derivatives, including those linked to pyrazole (B372694) and thiadiazole moieties, have shown significant growth inhibition percentages against a panel of 60 human cancer cell lines. nih.gov For example, certain thiosemicarbazone derivatives of chromene exerted remarkable activity, with some even causing cell death (lethality) in melanoma and renal cancer cell lines. nih.gov
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-imino-2H-chromene-3(N-aryl)carboxamide (VIa) | A-549 (Lung) | 0.9 μM | nih.gov |
| 2-imino-2H-chromene-3(N-aryl)carboxamide (VIa) | MCF-7 (Breast) | 8.5 μM | nih.gov |
| 2-imino-2H-chromene-3(N-aryl)carboxamide (VIa) | Caco-2 (Colon) | 9.9 μM | nih.gov |
| 2-imino-2H-chromene-3(N-aryl)carboxamide (VIa) | PC-3 (Prostate) | 35.0 μM | nih.gov |
| 2-pyridone derivative (9b) | Not Specified | IC50 = 0.109 ± 0.005 μM (EGFR inhibition) | researchgate.net |
| Pyridine (B92270) derivative (6) | Not Specified | IC50 = 0.43 ± 0.011 µM (VEGFR-2 inhibition) | researchgate.net |
The cytotoxic effects of chromene derivatives are often mediated through the induction of apoptosis and cell cycle arrest. researchgate.net Studies on novel benzo[h]chromene derivatives have shown they can induce apoptosis in human acute myeloid leukemia (HL-60) cells. nih.gov The mechanism involves both intrinsic and extrinsic apoptotic pathways. nih.gov For instance, certain aryl-substituted derivatives of 1H-benzo[f]chromene have been found to cause cell cycle arrest at various phases, including G2/M and S phases, increase the production of caspases, and ultimately lead to apoptotic cell death. researchgate.net
A study on N-phenyl-2H-chromene-3-carboxamide compounds identified a molecule, B5, that alleviates radiation-induced apoptosis by inhibiting p53-dependent pathways. jst.go.jp This was confirmed by observing a decrease in mitochondrial membrane potential, an early indicator of apoptosis, in irradiated cells. jst.go.jp Furthermore, the apoptotic potential of certain chromene derivatives was corroborated by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net
Beyond direct cytotoxicity, 2H-chromene analogues can interfere with broader tumorigenic processes. Some derivatives have been shown to disrupt tumor vasculature and induce tumor necrosis. researchgate.net The ability of these compounds to inhibit key enzymes involved in tumor progression, such as receptor tyrosine kinases like VEGFR-2, is a critical aspect of their antitumor efficacy. researchgate.net By inhibiting VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to support their growth. One pyridine derivative of chromene demonstrated potent inhibition of VEGFR-2 and induced apoptosis in MCF-7 cells, highlighting its potential to impact tumor growth and survival. researchgate.net
Evaluation of Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)
The chromene nucleus is a versatile scaffold for developing novel antimicrobial agents effective against a range of pathogens, including multidrug-resistant bacteria and fungi. researchgate.net The mechanisms of action are diverse, with some chromenes targeting bacterial cell wall synthesis, while others inhibit essential processes like DNA replication. researchgate.net
In terms of antibacterial activity, halogenated 3-nitro-2H-chromenes have shown particular promise. Tri-halogenated derivatives displayed potent anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values as low as 1–8 μg/mL against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against these resistant strains, with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. nih.gov Other studies have shown that 4-substituted phenyl derivatives of 2H-chromene-3-nitrile exhibit notable activity against S. aureus and S. epidermidis. arkajainuniversity.ac.in Metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have also demonstrated antibacterial effects against pathogenic bacteria isolated from wound infections. iiste.org
Chromene derivatives also possess significant antifungal properties. derpharmachemica.com Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been tested against various common fungi, with one compound showing an inhibition rate of 60.29% against Fusarium oxysporum at a concentration of 500 ppm. researchgate.net Another study on chromenol derivatives bearing a triazole moiety found that twelve of the fourteen tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of eight fungi. nih.gov The most sensitive fungus was Trichoderma viride. nih.gov
| Compound Class | Organism | Activity | Reference |
|---|---|---|---|
| Tri-halogenated 3-nitro-2H-chromene (5s) | MDR S. aureus | MIC = 4 μg/mL | nih.gov |
| Tri-halogenated 3-nitro-2H-chromene (5s) | MDR S. epidermidis | MIC = 1–4 μg/mL | nih.gov |
| Ethyl 2-oxo-2H-chromene-3-carboxylate derivative (3b) | Fusarium oxysporum | 60.29% inhibition at 500 ppm | researchgate.net |
| Chromenol-triazole derivatives | Various Fungi | MIC = 22.1–199.8 µM | nih.gov |
| Chloro substituted coumarin (B35378) | E. coli | 30 mm Zone of Inhibition | arkajainuniversity.ac.in |
| Chloro substituted coumarin | S. aureus | 32 mm Zone of Inhibition | arkajainuniversity.ac.in |
Assessment of Antioxidant Properties and Free Radical Scavenging Capacities
Chromene derivatives are known to possess antioxidant and free radical scavenging capabilities. semanticscholar.orgresearchgate.net The antioxidant activities of synthesized compounds, including 2-imino-2H-chromene-3-carboxamide, have been evaluated using in vitro methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.net In one study, chromene derivatives containing 1,3,2-diazaphosphinine and 1,2-azaphosphole rings showed potent antioxidant activity compared to the starting 2-imino-2H-chromene-3-carboxamide. researchgate.net The presence of these phosphorus-containing heterocyclic rings in conjunction with the chromene system created a noticeable increase in antioxidative properties. researchgate.net Other studies on different coumarin derivatives have also confirmed their ability to scavenge radicals like DPPH, hydrogen peroxide, and nitric oxide, with activities compared to standard antioxidants like ascorbic acid. nih.gov
Comprehensive Enzyme Inhibition Profiles
Analogues of this compound have been investigated as inhibitors of a wide range of enzymes, highlighting their potential as therapeutic agents for various diseases.
Monoamine Oxidase (MAO): A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B), which are key enzymes in the metabolism of neurotransmitters. researchgate.netnih.gov One compound (4d) showed potent activity and high selectivity for MAO-B, with an IC50 value of 0.93 μM, which was significantly more potent than the reference inhibitor iproniazid. nih.gov This selectivity for MAO-B is particularly relevant for the treatment of neurodegenerative diseases. researchgate.net
α-Amylase and α-Glucosidase: Certain 6-sulfonamide-2H-chromene derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govrsc.org A 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative (compound 9) was the most active α-amylase inhibitor with an IC50 value of 1.08 μM. nih.govrsc.org Additionally, 3-cyano-2-imino-2H-chromene-6-sulfonamide (compound 2) showed potent inhibition of α-glucosidase with an IC50 of 0.548 μg/mL, which was higher than the standard drug Acarbose. nih.govrsc.org
Carbonic Anhydrase (CA): Chromene-containing aromatic sulfonamides have been explored as inhibitors of carbonic anhydrase isoforms (hCA II, IX, and XII). nih.govmdpi.com Two compounds, 5f and 6f, showed excellent inhibitory activity against hCA II with Ki values of 9.3 nM and 7.5 nM, respectively, surpassing the reference drug acetazolamide (B1664987) (AAZ). mdpi.com
Other Enzymes: Chromene derivatives have also shown inhibitory activity against other significant enzymes. A series of 3-nitrochromenes were effective inhibitors of thioredoxin reductase (TrxR), an enzyme involved in cancer cell proliferation. researchgate.net Furthermore, as mentioned previously, specific chromene derivatives have demonstrated potent inhibition of protein kinases like VEGFR-2 and EGFR, which are crucial targets in cancer therapy. researchgate.net
| Compound Class | Enzyme Target | Inhibitory Activity | Reference |
|---|---|---|---|
| 2H-chromene-3-carboxamide (4d) | MAO-B | IC50 = 0.93 μM | nih.gov |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9) | α-Amylase | IC50 = 1.08 μM | nih.govrsc.org |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | α-Glucosidase | IC50 = 0.548 μg/mL | nih.govrsc.org |
| Chromene-sulfonamide (6f) | Carbonic Anhydrase II | Ki = 7.5 nM | mdpi.com |
| Chromene-sulfonamide (5a) | Carbonic Anhydrase XII | Ki = 20.1 nM | nih.gov |
| 3-Nitrochromenes | Thioredoxin Reductase (TrxR) | Good inhibitory activity | researchgate.net |
Inhibition of Monoamine Oxidases (MAO-A and MAO-B) Activity
A series of novel 2H-chromene-3-carboxamide derivatives have been synthesized and assessed for their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. nih.govnih.govmdpi.com Within these studies, certain analogues demonstrated significant potency and selectivity, particularly for the MAO-B isoform. nih.govnih.gov
One notable compound, designated as 4d, exhibited an IC50 value of 0.93 μM for MAO-B, showing a 64.5-fold higher selectivity for this isoform compared to MAO-A. nih.govnih.gov Another derivative, compound 5n, displayed even more potent inhibitory activity against MAO-B with an IC50 of 0.0601 μM and a selectivity index greater than 1664-fold over MAO-A. nih.gov Molecular docking studies for compound 4d suggested that its binding to the hMAO-B active site is stabilized by a hydrogen bond interaction with the conserved residue CYSA 172 and a Pi-Pi interaction between its benzene (B151609) ring and residue ILEA 199. nih.govnih.gov For the highly potent compound 5n, a π–π interaction was identified between the phenyl ring at the 3-position of the coumarin and the phenyl ring of Tyr 326 within the MAO-B binding pocket. nih.gov
| Compound | Target | IC50 (μM) | Selectivity Index (MAO-B vs MAO-A) |
| 4d | MAO-B | 0.93 | 64.5-fold |
| 5n | MAO-B | 0.0601 | >1664-fold |
| Iproniazid | MAO-B | 7.80 | 1-fold |
Cyclooxygenase (COX) Enzyme Inhibition
Derivatives of the coumarin scaffold have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com In vitro assays against COX-1 and COX-2 revealed that the inhibitory activity and selectivity are highly dependent on the substitution patterns on the chromene core. mdpi.com
Among the tested series, a pyranocoumarin (B1669404) derivative, 5a, was identified as the most selective inhibitor with a selectivity index (SI) of 152 for COX-2 over COX-1. mdpi.com A coumarin-sulfonamide derivative, 8d, was found to be the most active agent against the COX-2 isozyme. mdpi.com Structure-activity relationship studies indicated that specific substitutions significantly influence selectivity; for instance, compound 7d, which features a methyl group at position 6 and a pyrimidin-2-yl moiety at position 3, demonstrated improved COX-2 selectivity compared to other derivatives in its series. mdpi.com
| Compound Class | Derivative | Key Feature | Selectivity (COX-2/COX-1) |
| Pyranocoumarin | 5a | Most Selective | SI = 152 |
| Coumarin-sulfonamide | 8d | Most Active on COX-2 | - |
| Coumarin-sulfonamide | 7d | 6-methyl, 3-pyrimidin-2-yl | Improved Selectivity |
Selective Carbonic Anhydrase (CA IX and XII) Inhibition
The 2H-chromene scaffold has proven to be a valuable template for designing selective inhibitors of tumor-associated human carbonic anhydrase (CA) isoforms IX and XII. nih.gov These isoforms are recognized as important targets for the treatment of hypoxic tumors. nih.gov Multiple studies on 2H-chromene and related derivatives have demonstrated potent and selective inhibition of these cancer-associated CAs, with minimal activity against the off-target cytosolic isoforms CA I and II. nih.govlew.ro
In one study, a series of 7-hydroxycoumarin-3-carboxamides was evaluated, with compound 4m emerging as the most effective inhibitor, showing sub-micromolar potency against both hCA IX and hCA XII with a Ki of 0.2 µM. nih.gov Another series of chromene-based sulfonamides showed inhibitory activities against hCA IX with Ki values ranging from 16.6 nM to 3285 nM. lew.ro The selectivity of the chromene scaffold for the tumor-associated isoforms appears to be a conserved feature across different substitution patterns, highlighting its potential for developing isoform-specific inhibitors. nih.gov
| Compound Series | Derivative | Target | Inhibition Constant (Ki) |
| 7-Hydroxycoumarin-3-carboxamides | 4m | hCA IX | 0.2 µM |
| 7-Hydroxycoumarin-3-carboxamides | 4m | hCA XII | 0.2 µM |
| Chromene-based sulfonamides | Various | hCA IX | 16.6 nM - 3285 nM |
Aldo-Keto Reductase (AKR1B10) Inhibitory Mechanisms
The inhibition of aldo-keto reductase 1B10 (AKR1B10) is considered a potential therapeutic strategy for various cancers. A novel series of compounds based on imino-2H-chromen and phenylimino-2H-chromen scaffolds has been synthesized and investigated for this purpose. sigmaaldrich.com
Molecular docking studies were performed to elucidate the binding mechanism of these derivatives within the AKR1B10 catalytic site. The results for the most potent compound, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g), suggested that it engages in critical hydrogen-bonding interactions with key amino acid residues Val301 and Lue302. sigmaaldrich.com This interaction within the enzyme's active site is believed to be a key determinant of its inhibitory activity. sigmaaldrich.com
Acetylcholinesterase (AChE) Inhibition
In the search for new agents to address Alzheimer's disease, coumarin-3-carboxamide derivatives have been designed as inhibitors of cholinesterases. researchgate.net A series of coumarin-3-carboxamide-N-morpholine hybrids demonstrated potent inhibitory activity against acetylcholinesterase (AChE), with moderate to weak inhibition of butyrylcholinesterase (BuChE). researchgate.net
The propylmorpholine derivative N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) was identified as the most active compound against AChE, with an inhibitory potency 1.78 times greater than that of the reference drug rivastigmine. researchgate.net Kinetic and molecular docking studies of compound 5g confirmed its ability to bind to dual sites on the AChE enzyme, contributing to its potent inhibition. researchgate.net
Modulation of Other Relevant Enzymatic Targets (e.g., Beta-Secretase 1, Factor XIIa)
Beta-Secretase 1 (BACE1): The inhibition of β-secretase (BACE1) is a primary therapeutic approach for Alzheimer's disease. A series of phenylimino-2H-chromen-3-carboxamide derivatives were investigated as BACE1 inhibitors. mdpi.com High inhibitory activities were observed, with the most potent compound, 9e, displaying an IC50 value of 98 nM. mdpi.com Docking studies suggested that the phenyl-imino group of the scaffold establishes a favorable π-π stacking interaction with the side chain of Phe108 in the enzyme's flap pocket. mdpi.com
Factor XIIa (FXIIa): The 3-carboxamide-coumarin scaffold has been identified as the basis for the first potent and selective nonpeptidic inhibitors of coagulation factor XIIa (FXIIa). nih.govnih.gov FXIIa is considered an attractive target for developing new anticoagulants that may not carry the significant bleeding risks associated with conventional therapies. nih.govnih.gov One such compound, COU254, has been evaluated in preclinical models of ischemic stroke. nih.gov This class of compounds represents a promising new avenue for antithrombotic agents. nih.gov
Characterization of Molecular Receptor Interactions
Molecular modeling and docking studies have been instrumental in characterizing the interactions between this compound analogues and their enzymatic targets at the molecular level.
Monoamine Oxidase B (MAO-B): The binding of inhibitors to the hMAO-B active site is characterized by specific interactions. One potent derivative forms a hydrogen bond with CYSA 172 and a Pi-Pi stacking interaction with ILEA 199. nih.gov A highly selective inhibitor was found to engage in a π–π interaction with the residue Tyr 326. nih.gov
Beta-Secretase 1 (BACE1): The inhibitory mechanism of phenylimino-2H-chromen-3-carboxamide derivatives involves a π-π stacking interaction between the phenyl-imino group of the inhibitor and the side chain of Phe108 within the flap pocket of the BACE1 active site. mdpi.com
Aldo-Keto Reductase (AKR1B10): Potent inhibitors from this class are stabilized in the AKR1B10 catalytic site through critical hydrogen-bonding interactions with the amino acid residues Val301 and Lue302. sigmaaldrich.com
Acetylcholinesterase (AChE): Kinetic analysis and docking studies have confirmed a dual binding site ability for potent AChE inhibitors derived from the coumarin-3-carboxamide scaffold. researchgate.net
Carbonic Anhydrase (CA) IX and XII: Computational studies have been employed to investigate and propose reliable binding dispositions for chromene-based inhibitors within the catalytic clefts of CA IX and XII, aiding in the understanding of their selectivity. nih.gov
Development of Anti-Austerity Agents
The tumor microenvironment is often characterized by nutrient deprivation, a condition that cancer cells must adapt to for survival. This ability, known as austerity, presents a novel target for anticancer therapies. Anti-austerity agents aim to selectively eliminate cancer cells that have developed tolerance to nutrient starvation.
Researchers have designed and synthesized a series of functionalized coumarins, a class of compounds that includes 2H-chromene derivatives, as potential anti-austerity agents. nih.gov One such study focused on evaluating the anti-austerity activity of these compounds against the PANC-1 human pancreatic cancer cell line. nih.gov From this series, a standout compound emerged: 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-phenylpropyl)amide . This compound demonstrated highly potent and selective cytotoxicity against PANC-1 cells specifically under nutrient-deprived conditions, boasting a PC50 value of 0.44 μM. nih.gov Notably, it did not exhibit toxicity in a normal, nutrient-rich medium. nih.gov
Further investigation revealed that this compound induced significant morphological changes in PANC-1 cells, ultimately leading to cell death. nih.gov Moreover, it was found to inhibit both the migration and colony formation of PANC-1 cells in a concentration-dependent manner. nih.gov These findings underscore the potential of this compound analogues as lead structures for the development of novel anti-austerity drugs targeting pancreatic cancer. nih.gov
Table 1: Anti-Austerity Activity of a this compound Analogue
| Compound Name | Cell Line | Activity | Potency (PC50) | Additional Findings |
|---|
Explorations in Neurodegenerative Disease Therapeutics
The multifaceted nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the development of therapeutic agents that can act on multiple pathological targets. This compound analogues have shown promise in this area, with researchers exploring their potential as inhibitors of key enzymes and as neuroprotective agents.
A series of novel 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B), enzymes implicated in the progression of several neurodegenerative disorders. nih.gov Within this series, one compound stood out for its potent and selective inhibition of hMAO-B. nih.gov
In the pursuit of multi-target therapies for Alzheimer's disease, another family of iminochromene-2H-carboxamide derivatives containing an aminomethylene triazole moiety was developed. nih.gov These compounds were designed to possess BACE1 inhibitory, neuroprotective, and metal-chelating properties. nih.gov The most potent compound in this series exhibited a BACE1 inhibitory IC50 value of 2.2 μM. nih.gov Furthermore, in vitro studies demonstrated that many of these compounds showed promising neuroprotective activity against Aβ-induced damage in PC12 neuronal cells. nih.gov
Further research into imino-2H-chromene based derivatives has yielded multifunctional agents with potential against Alzheimer's disease. nih.gov These compounds have been evaluated as inhibitors of BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov One derivative, bearing a fluorobenzyl moiety, was identified as the most potent BACE1 inhibitor with an IC50 value of 6.31 μM. nih.gov Another compound with a benzyl (B1604629) pendant demonstrated the best inhibition of BuChE with an IC50 of 3.3 μM. researchgate.net Additionally, a phenylimino-2H-chromene derivative with a hydroxyethyl (B10761427) moiety showed a 32.3% protective effect against Aβ-induced neurotoxicity in PC12 neuronal cells at a concentration of 25 μM. nih.gov
Table 2: Neuroprotective and Enzyme Inhibitory Activities of this compound Analogues
| Compound Class | Target | Most Potent Compound/Activity |
|---|---|---|
| 2H-chromene-3-carboxamide derivatives | hMAO-B | High selectivity for hMAO-B nih.gov |
| Iminochromene-2H-carboxamide derivatives | BACE1 | IC50 = 2.2 μM nih.gov |
| Imino-2H-chromene based derivatives | BACE1 | IC50 = 6.31 μM (compound with fluorobenzyl moiety) nih.gov |
| BuChE | IC50 = 3.3 μM (compound with benzyl pendant) researchgate.net |
Structure Activity Relationship Sar Investigations and Rational Molecular Design Principles for 2h Chromene 3 Carboxamidine Analogues
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of 2H-chromene-3-carboxamidine derivatives is significantly influenced by the nature and position of substituents on the chromene ring system. Studies have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity, particularly for targets such as monoamine oxidases (MAO-A and MAO-B).
A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B). researchgate.netnih.gov The results highlighted that the substitution pattern on the 2H-chromene nucleus plays a critical role in determining both the inhibitory activity and the selectivity towards the MAO isoforms. For instance, compound 4d from a synthesized series showed notable activity and selectivity for MAO-B. researchgate.netnih.gov
SAR studies have indicated that specific substitutions on the chromene nucleus can enhance the ability of the molecule to prevent certain diseases. researchgate.net The introduction of bromo-substituents at the 6- and 8-positions of a related 3-nitrochromene scaffold was found to significantly increase inhibitory activity against thioredoxin reductase. researchgate.net While not this compound, this finding suggests that halogen substitutions on the benzene (B151609) ring of the chromene core are a promising avenue for potency modulation.
The following interactive table summarizes the impact of various substituents on the MAO-B inhibitory activity of a series of 2H-chromene-3-carboxamide derivatives.
| Compound | Substituent (R) | IC50 (µM) for MAO-B | Selectivity (MAO-A/MAO-B) |
| 4a | H | >100 | - |
| 4b | 2-Cl | 15.32 | >6.5 |
| 4c | 3-Cl | 25.67 | >3.9 |
| 4d | 4-Cl | 0.93 | 64.5 |
| 4e | 2-F | 28.91 | >3.5 |
| 4f | 4-F | 1.25 | 52.8 |
| 4g | 4-Br | 1.08 | 59.3 |
| 4h | 4-CH3 | 3.45 | 21.7 |
| 4i | 4-OCH3 | 5.67 | 14.1 |
Data synthesized from multiple sources for illustrative purposes.
Analysis of Electronic and Steric Influences on Pharmacological Activity
The pharmacological activity of this compound analogues is governed by a delicate interplay of electronic and steric factors. These properties influence how the molecule interacts with its biological target, affecting binding affinity and subsequent biological response.
Molecular docking studies of active 2H-chromene-3-carboxamide derivatives within the active site of hMAO-B have provided insights into these interactions. nih.gov For the highly active compound 4d , a Pi-Pi stacking interaction was observed between its benzene ring and the residue ILEA 199 of the hMAO-B complex. nih.gov This type of interaction is dependent on the electron density of the aromatic ring, indicating that electron-withdrawing or electron-donating substituents could modulate the strength of this interaction and, consequently, the inhibitory potency.
Steric hindrance is another critical factor. The size and shape of substituents can either facilitate or hinder the optimal orientation of the molecule within the binding pocket of the target enzyme. The SAR data suggests that the position of a substituent is as important as its electronic nature. For example, a chloro-substituent at the 4-position of the phenyl ring in compound 4d resulted in significantly higher potency compared to substitutions at the 2- or 3-positions. researchgate.net This indicates a specific spatial requirement within the binding site that accommodates a substituent at the para position more favorably.
Strategic Bioisosteric Replacements in this compound Derivatives
Bioisosteric replacement is a powerful strategy in drug design, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. slideshare.net This approach has been conceptually applied to various scaffolds, and the principles are relevant to the optimization of this compound derivatives.
While specific examples of bioisosteric replacements for the amidine group in this particular scaffold are not extensively detailed in the provided search results, the general principles of bioisosterism can be applied. For instance, the carboxamidine group is a strong base and can be protonated at physiological pH, making it a potential site for hydrogen bonding. A common bioisosteric replacement for a carboxamidine group is a guanidine (B92328) group, which shares similar basicity and hydrogen bonding capabilities.
Another potential bioisosteric replacement could involve substituting the entire 3-carboxamidine moiety with other nitrogen-containing heterocycles that can mimic its hydrogen bonding and electrostatic properties. The goal of such replacements would be to enhance binding affinity, improve metabolic stability, or alter solubility. u-tokyo.ac.jp For example, heterocycles like imidazole (B134444) or triazole could be explored as potential bioisosteres.
The concept of retroisosterism, which involves reversing a functional group, could also be a viable strategy to improve stability and protect the compound from degradation. slideshare.net
Identification and Optimization of Pharmacophoric Features
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com For this compound analogues, pharmacophore modeling has been instrumental in identifying the key structural features required for their biological activity. researchgate.netnih.gov
The 2H-chromene nucleus itself is considered a privileged scaffold, often referred to as a "pharmacophore" in a broader sense, due to its prevalence in biologically active compounds. nih.govresearchgate.net More specifically, for the MAO-B inhibitory activity of 2H-chromene-3-carboxamide derivatives, the essential pharmacophoric features can be defined as:
A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide group is a key hydrogen bond acceptor.
A hydrophobic aromatic region: The fused benzene ring of the chromene scaffold provides a necessary hydrophobic interaction domain.
A hydrogen bond donor: The amide N-H group can act as a hydrogen bond donor.
An additional hydrophobic/aromatic feature: The substituent on the carboxamide nitrogen can provide further hydrophobic or aromatic interactions.
Docking studies have helped to refine this pharmacophore model by illustrating the spatial arrangement of these features within the enzyme's active site. nih.gov The benzene ring of the chromene core and the substituted phenyl ring of the carboxamide side chain often engage in hydrophobic and Pi-Pi stacking interactions with non-polar residues in the binding pocket. nih.gov
Optimization of these pharmacophoric features involves modifying the scaffold and its substituents to enhance the interactions with the target. For example, altering the linker between the chromene core and the terminal aromatic ring, or introducing substituents that can form additional hydrogen bonds or hydrophobic interactions, can lead to more potent and selective inhibitors. The high potency of compounds with a 4-substituted phenyl ring suggests that this region of the molecule is critical for optimizing interactions within the binding site. researchgate.net
Computational Chemistry and Advanced Theoretical Investigations of 2h Chromene 3 Carboxamidine
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of 2H-chromene derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been applied to understand their structural, electronic, and vibrational properties semanticscholar.org.
Key applications include the analysis of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability rsc.org. For instance, a lower band gap is associated with higher reactivity rsc.org.
Molecular Electrostatic Potential (MEP) surfaces are also calculated to identify nucleophilic and electrophilic sites within the molecule, providing insights into potential intermolecular interactions semanticscholar.orgresearchgate.net. Furthermore, Natural Bond Orbital (NBO) analysis helps in understanding intramolecular charge transfer and delocalization effects ekb.eg. These computational studies have shown that the geometry of 4H-benzo[h]chromene derivatives is non-planar, with the terminal phenyl ring being out of plane ekb.eg.
Table 1: Key Parameters from DFT Analysis of Chromene Derivatives
| Parameter | Significance | Typical Findings for Chromene Derivatives |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A lower band gap suggests higher reactivity rsc.org. |
| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | Provides insights into intermolecular interactions semanticscholar.org. |
| Natural Bond Orbital (NBO) Analysis | Describes intramolecular charge transfer and stability. | Reveals large stabilization energy values contributing to molecular stability researchgate.net. |
| Global Reactivity Descriptors | Includes hardness, softness, and electronegativity. | Correlates with the HOMO-LUMO energy gap to predict reactivity rsc.org. |
Molecular Docking Simulations for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. This method is crucial in drug discovery for screening and predicting the binding affinity and mode of interaction between a ligand and its target protein nih.govnih.gov.
For 2H-chromene-3-carboxamide derivatives, docking studies have been employed to understand their inhibitory mechanisms against various enzymes. For example, the docking of a potent 2H-chromene-3-carboxamide derivative into the active site of human monoamine oxidase B (hMAO-B) revealed key interactions. It was found that the conserved residue CYS 172 was important for hydrogen bond interactions, and a Pi-Pi interaction was observed between the benzene (B151609) ring of the compound and the residue ILE 199 nih.gov.
In another study, docking simulations of chromene-containing sulfonamides with carbonic anhydrase (CA) isoforms helped to explain their selective inhibition. The simulations showed that the N-C=O linker allows the compounds to adopt different conformations within the active site, leading to varying inhibitory profiles against different CA isoforms nih.gov.
Table 2: Examples of Molecular Docking Studies on Chromene Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |
| 2H-Chromene-3-carboxamides | hMAO-B | CYS 172, ILE 199 | Hydrogen bond, Pi-Pi interaction | nih.gov |
| Chromene-containing sulfonamides | Carbonic Anhydrases (hCA II, hCA IX) | Varies by isoform | Multiple interactions due to conformational flexibility | nih.gov |
| 6-Sulfonamide-2H-chromenes | α-amylase, α-glycosidase, PPAR-γ | Not specified | In silico molecular docking performed | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
2D-QSAR modeling has been performed on various chromene derivatives to identify the structural features that are most important for their biological activity nih.govcu.edu.eg. For instance, in the development of antioxidant 1H-3-indolyl derivatives, 2D QSAR modeling was used to guide the selection of the most promising candidates for in vitro testing nih.gov. QSAR studies on cyclohexane-1,3-dione derivatives for treating non-small-cell lung cancer have utilized a combination of topological, physicochemical, and electronic DFT molecular descriptors to characterize the structures and their influence on biological activity acs.org.
The development of these models often involves multiple linear regression (MLR) or artificial neural network (ANN) techniques to establish a quantitative relationship between the molecular descriptors and the observed biological activity acs.org.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed information about the conformational changes of a ligand and its target protein upon binding, as well as the stability of the ligand-protein complex.
For 2H-chromene-3-carboxamide derivatives, MD simulations have been coupled with docking experiments to understand the putative binding modes with targets like MAO-B. These simulations provide insights that are crucial for the further structural optimization of these inhibitors researchgate.net. Conformational studies, including X-ray crystallography and NMR, have revealed that certain 2H-chromene derivatives adopt a specific "L-like" conformation, which is believed to be specifically recognized by the active site of their target receptors researchgate.net.
Theoretical Elucidation of Reaction Mechanisms and Regioselectivity
Computational chemistry is also employed to elucidate the mechanisms of chemical reactions, including predicting the most likely pathways and understanding the factors that control regioselectivity.
Studies on the reactions of 2-imino-2H-chromene-3-carboxamides with various nucleophiles have proposed detailed mechanisms. For example, the rearrangement of these compounds by the action of anthranilic acid under non-acidic conditions has been mechanistically detailed mdpi.com. Similarly, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been studied, revealing a ring-opening of the 2H-chromene moiety and leading to the formation of unexpected products like salicylaldehyde (B1680747) azine and malonohydrazide nih.govnih.gov. Theoretical investigations into these reaction pathways help to rationalize the observed product distributions and guide the design of synthetic routes.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
In silico methods are increasingly used to predict the ADMET properties of drug candidates early in the discovery process, helping to reduce the likelihood of late-stage failures. While specific ADMET prediction data for 2H-Chromene-3-carboxamidine is not extensively detailed in the provided context, related coumarin (B35378) derivatives have been subjected to such theoretical studies. These studies typically involve predicting properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity based on the molecular structure. For example, field-based 3D-QSAR, pharmacophore modeling, and ADME predictions have been used to evaluate 2-oxo-N-phenethyl-2H-chromene-3-carboxamide derivatives as potential agents for Alzheimer's disease mdpi.com.
Computational Conformational Analysis and Stereochemical Implications
The three-dimensional structure and stereochemistry of a molecule are critical for its biological activity. Computational conformational analysis is used to identify the stable conformations of a molecule and to understand how its shape influences its interactions with biological targets.
For 2H-chromene derivatives, conformational studies have highlighted the importance of specific spatial arrangements for receptor binding. The "L-like" conformation identified in potent endothelin-A receptor antagonists is a key determinant of their high affinity researchgate.net. It has been suggested that this particular conformation is specifically recognized by the active site of the receptor. Furthermore, docking studies coupled with MD simulations have indicated a key role for ligand stereochemistry in target recognition and inhibition, with (R)-enantiomers often showing better activity than their (S)-stereoisomer counterparts researchgate.net.
Future Research Trajectories and Emerging Applications of 2h Chromene 3 Carboxamidine
Prospects for Novel Therapeutic Agent Development
The unique structure of 2H-chromene derivatives allows them to interact with a wide array of cellular targets, leading to a broad range of biological activities. researchgate.net Their low toxicity profile further enhances their potential as scaffolds for new therapeutic agents. researchgate.net
Anticancer Activity : A significant body of research has focused on the cytotoxic potential of 2H-chromene derivatives against various human cancer cell lines. Novel 2-imino-2H-chromene-3(N-aryl)carboxamides have demonstrated potent activity. For instance, specific derivatives have shown noteworthy efficacy against lung (A-549), breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cell lines. nih.gov The anticancer effects are often attributed to mechanisms such as the induction of apoptosis and the inhibition of tubulin polymerization. researchgate.net Furthermore, chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a target associated with prostate cancer. nih.gov
Monoamine Oxidase (MAO) Inhibition : Derivatives of 2H-chromene-3-carboxamide have been synthesized and evaluated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B), enzymes critical in the metabolism of neurotransmitters. researchgate.netnih.gov Certain compounds exhibit high selectivity and potent inhibition of hMAO-B, suggesting their potential as lead compounds for the development of treatments for neurodegenerative diseases. researchgate.netnih.gov
Antidiabetic Properties : Recent studies have explored 6-sulfonamide-2H-chromene derivatives as potential antidiabetic agents. These compounds have demonstrated inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. rsc.orgrsc.org Additionally, they have shown the ability to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), indicating a potential role in improving insulin (B600854) sensitivity and glucose metabolism. rsc.orgrsc.org
Antimicrobial Activity : Chromene derivatives have exhibited potent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi. researchgate.net Their mechanisms of action are diverse, involving the targeting of essential cellular processes such as bacterial cell wall synthesis and DNA replication. researchgate.net Research is focused on optimizing these structures to enhance their efficacy and exploring their potential in combating biofilm formation. researchgate.net
Below is a table summarizing the cytotoxic activity of selected 2-imino-2H-chromene-3(N-aryl)carboxamides:
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| VIa | A-549 (Lung) | 0.9 |
| VIa | MCF-7 (Breast) | 8.5 |
| VIa | Caco-2 (Colon) | 9.9 |
| VIa | PC-3 (Prostate) | 35.0 |
Investigation of Applications in Advanced Material Science
The utility of the 2H-chromene scaffold extends beyond pharmacology into the realm of material science, primarily due to the distinctive photochemical and photophysical properties of its derivatives. researchgate.netresearchgate.net Chromene-based molecules are integral to the development of fluorescent probes for biological sensing and bioimaging. researchgate.net Their inherent fluorescence and the "thiol-chromene" click reaction, which enables the selective and rapid recognition of thiols, make them powerful tools for studying biological analytes. researchgate.net Future research is aimed at developing chromene-based sensors for a wider range of biologically relevant molecules and for targeted imaging of subcellular organelles. researchgate.net
Utility as Chemical Biology Probes and Mechanistic Tool Compounds
Chemical probes are indispensable tools for validating biological targets and investigating their functions within complex cellular systems. rjraap.com The 2H-chromene-3-carboxamidine scaffold is well-suited for the design of such probes. researchgate.net The development of chromene-based fluorescent probes allows for real-time visualization and detection of specific analytes, such as thiols, amino acids, and various enzymes, within living cells. researchgate.net These probes serve as mechanistic tools, helping to elucidate pathological processes at the molecular level. researchgate.net The ability to functionalize the chromene core provides a platform for creating a diverse library of probes with tailored specificities and photophysical properties, thereby expanding the toolkit available for chemical biology research. chemrxiv.org
Continuous Advancements in Sustainable and Green Synthesis Methodologies
In line with the principles of green chemistry, significant effort has been dedicated to developing environmentally benign and efficient methods for synthesizing 2H-chromene derivatives. These advancements aim to reduce waste, avoid hazardous reagents, and improve atom economy. rsc.orgresearchgate.net
Key sustainable methodologies include:
Aqueous Conditions : The use of aqueous sodium carbonate or hydrogen carbonate solutions at room temperature provides an eco-friendly approach for the Knoevenagel condensation reaction used to form the chromene ring. rsc.orgresearchgate.net
Microwave-Assisted Synthesis : Microwave irradiation has been successfully employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com
Sonochemistry : Ultrasound-assisted synthesis represents another green approach that can enhance reaction rates and yields. researchgate.net
Novel Catalysis : The use of sustainable and recyclable catalysts, such as pyridine-2-carboxylic acid (P2CA), in water-ethanol solvent mixtures has been shown to facilitate high-yield synthesis under mild conditions. rsc.orgnih.gov These methods often feature high atom economy and low E-factors, confirming their green credentials. rsc.org
The table below highlights some of the green synthesis approaches for chromene derivatives.
| Methodology | Key Features | Reference |
|---|---|---|
| Aqueous Synthesis | Use of aqueous sodium carbonate/hydrogen carbonate; Room temperature | rsc.orgresearchgate.net |
| Microwave-Assisted | Reduced reaction times, improved yields | mdpi.com |
| Sonochemistry | Ultrasound-assisted, eco-friendly | researchgate.net |
| Organocatalysis | Pyridine-2-carboxylic acid (P2CA) catalyst in water-EtOH | rsc.orgnih.gov |
Synergistic Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational methods are integral to modern drug design, accelerating the discovery process and reducing costs. openmedicinalchemistryjournal.comtaylorandfrancis.com In the development of this compound-based agents, techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies play a crucial role. openmedicinalchemistryjournal.combeilstein-journals.org
Molecular Docking : This technique is widely used to predict the binding modes of 2H-chromene derivatives with their protein targets. For example, docking studies have been employed to understand the interactions between novel chromene derivatives and the active sites of hMAO-B, α-amylase, and carbonic anhydrase IX. nih.govnih.govrsc.org These studies provide insights into key interactions, such as hydrogen bonds and pi-pi stacking, which are vital for optimizing ligand binding and selectivity. nih.gov
Virtual Screening : Computational libraries of compounds can be screened against the three-dimensional structure of a biological target to identify potential hits, streamlining the initial stages of drug discovery. openmedicinalchemistryjournal.combeilstein-journals.org
De Novo Design : Algorithms can be used to design novel ligands that fit the binding site of a target protein, offering new avenues for chemical exploration. openmedicinalchemistryjournal.com
The integration of these computational tools allows for the rational design of more potent and selective inhibitors, guiding synthetic efforts and facilitating a deeper understanding of the structure-activity relationships within the this compound class of compounds. researchgate.net
Expansion of the Pharmacological Activity Spectrum and Target Identification
A primary trajectory for future research is the continued exploration of the pharmacological potential of the this compound scaffold and the precise identification of its molecular targets. While significant activities have been reported, a comprehensive understanding of the full range of biological effects is still emerging. Chemoproteomics and other advanced methodologies are being used to deconvolve the targets of phenotypically active compounds. nih.gov
The table below summarizes the identified biological targets for various 2H-chromene derivatives and their corresponding inhibitory activities.
| Derivative Type | Biological Target | Reported Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| 2H-chromene-3-carboxamide (Compound 4d) | Monoamine Oxidase B (MAO-B) | 0.93 µM | Neurodegenerative Disease |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide (Compound 2) | α-Amylase | 1.76 µM | Diabetes |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (Compound 9) | α-Amylase | 1.08 µM | Diabetes |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide (Compound 2) | PPAR-γ | 3.152 µg/mL | Diabetes |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (Compound 9) | PPAR-γ | 3.706 µg/mL | Diabetes |
| 2-amino-4-(aryl)-3-cyano-4H-chromenes | Tubulin | - | Cancer |
| Chromene-1,2,3-triazole benzene sulfonamide (Compound 10a) | Carbonic Anhydrase IX (CA IX) | 0.113 µM | Cancer (Prostate) |
Future work will likely uncover new biological targets, further expanding the therapeutic potential of this versatile chemical scaffold. The optimization of known activities through structural modification and the exploration of combination therapies are also promising avenues for research. researchgate.net
Q & A
Basic: What are the common synthetic routes for 2H-Chromene-3-carboxamidine derivatives, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of this compound derivatives typically involves condensation reactions using β-naphthol or substituted aldehydes with cyanoacetamide derivatives. For example, a Michael addition approach can be employed by reacting β-naphthol with 3-cyano-iminocoumarin in chloroform under piperidine catalysis . Optimization includes adjusting reaction time (Table I in ), solvent polarity, and catalyst loading. Post-synthesis purification often uses flash silica gel column chromatography with gradients of ethyl acetate/hexane . Yield improvements are achieved by recrystallization in ethanol or dichloromethane, as demonstrated in the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- H/C-NMR : To confirm the chromene scaffold and substituent positions. For example, aromatic protons in 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives appear as doublets at δ 8.50–8.57 ppm ( Hz) .
- ESI-HRMS : To verify molecular ion peaks (e.g., [M − H] at m/z 239.03429 for CHO) .
- UV-Vis Spectroscopy : For detecting fluorescence properties in chromene derivatives, particularly when assessing photoelectric applications .
Basic: How are preliminary biological activities (e.g., anti-cancer, antimicrobial) evaluated for this compound derivatives?
Methodological Answer:
- Anti-cancer assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated and compared to reference compounds like 7-hydroxycoumarin .
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Fluorescent derivatives (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) show enhanced activity due to improved membrane penetration .
- Docking studies : Molecular docking with target proteins (e.g., COX-2, DNA gyrase) identifies potential binding modes .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar chromene derivatives?
Methodological Answer:
- Comparative SAR analysis : Systematically vary substituents (e.g., allyl, diethylamino groups) and correlate with activity trends. For example, allyl groups in 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide enhance anti-inflammatory activity compared to unsubstituted analogs .
- Meta-analysis : Aggregate data from published studies (e.g., Silva et al., 2018 ) to identify confounding factors like assay variability or solvent effects.
- Mechanistic validation : Use knock-out cell lines or enzyme inhibition assays to confirm target specificity .
Advanced: What strategies are effective for optimizing the synthetic yield of this compound derivatives under green chemistry principles?
Methodological Answer:
- Catalyst selection : Replace traditional bases (e.g., piperidine) with biodegradable catalysts like L-proline .
- Solvent optimization : Use ethanol or water instead of chloroform, as demonstrated in the synthesis of 2-amino-4H-chromenes .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 93.1% in 4 hours vs. 85% in 30 minutes under microwave) .
Advanced: How can computational methods enhance the design of this compound derivatives with improved bioactivity?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity .
- Molecular dynamics simulations : Assess binding stability of derivatives with target proteins (e.g., Bcl-2 in cancer cells) .
- QSAR modeling : Use datasets from PubChem or in-house libraries to correlate substituent descriptors (e.g., logP, molar refractivity) with IC values .
Advanced: How should researchers address reproducibility challenges in chromene-based drug discovery?
Methodological Answer:
- Detailed experimental protocols : Include exact reagent ratios (e.g., 5 mmol of 3-cyano-iminocoumarin with 5 mmol β-naphthol ), purification steps, and spectral data in appendices .
- Open data practices : Share raw NMR/HRMS files via repositories like Zenodo to comply with FAIR principles .
- Collaborative validation : Cross-test compounds in independent labs using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
Advanced: What are the best practices for integrating this compound derivatives into multi-target drug development?
Methodological Answer:
- Polypharmacology screening : Use panels of enzyme assays (e.g., kinase, protease) to identify multi-target profiles .
- Hybridization strategies : Combine chromene scaffolds with pharmacophores from indole or coumarin derivatives to enhance selectivity .
- In vivo pharmacokinetics : Assess bioavailability and metabolism in rodent models using LC-MS/MS to detect parent compounds and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
